molecular formula C7H12N2O B8457574 8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene

8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene

Cat. No.: B8457574
M. Wt: 140.18 g/mol
InChI Key: YDOYVFZOTXHESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between spirocyclic precursors and aromatic amines or benzothiazole derivatives. For example, describes using 2-Oxa-spiro[3.4]octane-1,3-dione with (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine under reflux conditions, followed by cyclization with pyrrolidine. Yield optimization relies on solvent choice (e.g., ethanol or DMF), temperature control, and stoichiometric ratios of reactants. Characterization via melting point, elemental analysis, and IR/UV-Vis spectroscopy is critical for verifying structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches, critical for confirming spirocyclic ring formation .
  • UV-Vis Spectroscopy : Detects conjugation in benzothiazole or arylidene substituents, aiding in electronic structure analysis .
  • Elemental Analysis : Validates purity and stoichiometry, particularly for nitrogen and oxygen content .
  • Chromatography (HPLC/TLC) : Monitors reaction progress and purity post-synthesis .

Q. What pharmacological activities have been reported for structurally related spirocyclic compounds?

  • Methodological Answer : Substituted spiro derivatives (e.g., 1-Oxa-2,8-diaza-spiro[4,5]dec-2-ene) show analgesic properties in preclinical models, as highlighted in . Activity assessment involves in vitro receptor-binding assays (e.g., opioid or NMDA receptors) and in vivo pain models (e.g., tail-flick test). Researchers must tailor substituents (e.g., electron-withdrawing groups) to enhance bioavailability and target specificity .

Q. How do conventional and microwave-assisted synthesis methods compare for spirocyclic compounds?

  • Methodological Answer : Microwave synthesis (e.g., ) reduces reaction time (minutes vs. hours) and improves yield (e.g., 85–92% for diarylidene derivatives) by enabling rapid, uniform heating. Conventional methods require prolonged reflux but are preferable for heat-sensitive intermediates. A comparative study should include time-yield tables and purity metrics .

Q. What are the stability considerations for this compound derivatives under varying storage conditions?

  • Methodological Answer : Stability testing involves:

  • Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures.
  • Accelerated Aging Studies : Exposure to humidity (40–75% RH) and temperature (25–40°C) to predict shelf life.
  • Light Sensitivity : UV-Vis monitoring under controlled illumination (e.g., ICH Q1B guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions) for spirocyclic compounds?

  • Methodological Answer : Divergences often arise from solvent effects, tautomerism, or conformational flexibility. Use hybrid approaches:

  • Dynamic NMR : Captures temperature-dependent conformational changes.
  • DFT Calculations : Predicts energetically favorable conformers (e.g., B3LYP/6-31G* basis sets). Cross-validate with X-ray crystallography when possible .

Q. What strategies optimize structure-activity relationships (SAR) for this compound derivatives in drug discovery?

  • Methodological Answer : Employ iterative design:

Substituent Screening : Test electron-donating (e.g., -OCH₃) and withdrawing (e.g., -NO₂) groups at the 6-position of benzothiazole ( ).

Pharmacophore Modeling : Align steric/electronic features with target receptors (e.g., GPCRs).

ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity .

Q. What methodological challenges arise in hybrid computational-experimental studies of spirocyclic compounds?

  • Methodological Answer : Key challenges include:

  • Data Integration : Aligning wet-lab agonistic profiles (e.g., ) with receptor-based machine learning models.
  • Metric Standardization : Develop consensus metrics (e.g., correlation thresholds >70%) for validating computational predictions against experimental IC₅₀ values .

Q. How can open data principles be reconciled with proprietary constraints in spirocyclic compound research?

  • Methodological Answer : Implement tiered data sharing:

  • Public Repositories : Deposit structural data (e.g., crystallography) in ChemSpider or PubChem.
  • Controlled Access : Share pharmacological datasets via GDPR-compliant platforms (e.g., Zenodo) with embargo periods for IP protection .

Q. What explains discrepancies in antimicrobial SAR data for spiro diarylidene derivatives?

  • Methodological Answer : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., broth microdilution vs. agar diffusion) account for disparities. Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to enhance reproducibility .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

8-oxa-2,3-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C7H12N2O/c1-3-10-4-2-7(1)5-8-9-6-7/h1-6H2

InChI Key

YDOYVFZOTXHESD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN=NC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

C-(4-Aminomethyl-tetrahydro-pyran-4-yl)-methylamine (1.0 g) was taken up in a mixture of H2O (10 mL) and MeOH (2.5 mL), and cooled in an ice bath. Simultaneously, H2O2 (4.8 mL of a 30% solution, 6 equiv.) and NaClO (12.4 mL of a 10% solution, 2.4 equiv.) were added dropwise, the ice bath was removed, and the mixture was stirred overnight at room temperature. Extraction with DCM, drying over Na2SO4 and evaporation under reduced pressure yielded 380 mg of a clear, light-yellow liquid containing 85% of the anticipated product and 15% of the diamine starting material. This material was used in subsequent steps without further purification. 1H NMR (400 MHz, CDCl3) δ 1.49 (t, 4H), 3.65 (t, 4H), 4.28 (s, 4H).
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.